Z-Lys(tfa)-OH
Overview
Description
Synthesis Analysis
The synthesis of Z-Lys(tfa)-OH and its analogs typically involves the protection of lysine's amino groups followed by the coupling of peptides in solid-phase synthesis. For instance, the preparation of Fmoc-Lys(Mtt)-OH, a compound similar to Z-Lys(tfa)-OH, is performed in two steps from lysine, yielding a protected lysine derivative suitable for peptide synthesis. This process emphasizes the importance of protecting groups in the synthesis of peptide chains and the utility of Z-Lys(tfa)-OH in constructing complex peptide structures (Aletras et al., 2009).
Scientific Research Applications
Peptide Synthesis and Protein Research:
- Borin et al. (2009) discussed the synthesis of a protected undecapeptide, which includes Z-Lys(tfa)-OH, for studies on cytochrome c, highlighting its role in peptide synthesis related to protein research (Borin, Filippi, Stivanello, & Marchiori, 2009).
- In another study, Borin et al. (2009) synthesized a protected heptadecapeptide including Z-Lys(tfa)-OH, again for cytochrome c research, demonstrating its application in longer peptide chains (Borin, Filippi, Cavaggion, & Marchiori, 2009).
Polypeptide Synthesis:
- Rodríguez-Hernández et al. (2003) described the synthesis of water-soluble, highly branched polypeptides starting with Z-Lys N-carboxyanhydride, indicating its utility in creating novel polypeptides for medical applications (Rodríguez-Hernández, Gatti, & Klok, 2003).
Catalysis:
- Burgess et al. (2016) detailed the use of a metal-organic framework containing a Pd pincer complex, involving Z-Lys(tfa)-OH, for catalysis in the transfer hydrogenation of benzaldehydes (Burgess, Kassie, Baranowski, Fritzsching, Schmidt-Rohr, Brown, & Wade, 2016).
Peptide Protecting Group Removal:
- Kiso et al. (1980) explored the use of a thioanisole-trifluoroacetic acid system for deprotecting Lys(Z), highlighting its efficiency in peptide synthesis (Kiso, Ukawa, Nakamura, Ito, & Akita, 1980).
Biomedical Engineering and MRI Imaging:
- Vivian et al. (2014) designed a trifluorinated cholic acid derivative, CA-lys-TFA, for use in MRI to noninvasively measure bile acid transport, showing its potential in medical imaging applications (Vivian, Cheng, Khurana, Xu, Kriel, Dawson, Raufman, & Polli, 2014).
Chemical Synthesis and Analysis:
- Bailey and Crofts (1992) compared methods for the synthesis of cyclic peptide polyamine, using Z-Lys(Tfa) in one of the routes, demonstrating its role in the efficient synthesis of cyclic peptides (Bailey & Crofts, 1992).
- Canalp et al. (2019) studied the secondary structure of oligomeric-l-lysines modified with Z/TFA, providing insights into the influence of amino acid chain length and end group-modification on structural formation in peptides (Canalp, Meister, & Binder, 2019).
Protein Conjugation and Genetic Encoding:
- Yamaguchi et al. (2016) designed a novel Z-lysine derivative for creating protein conjugates, showing its utility in biochemistry and molecular biology (Yamaguchi, Matsuda, Ohtake, Yanagisawa, Yokoyama, Fujiwara, Watanabe, Hohsaka, & Sakamoto, 2016).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O5/c17-16(18,19)14(24)20-9-5-4-8-12(13(22)23)21-15(25)26-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,20,24)(H,21,25)(H,22,23)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWAGCTWJDRZLH-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCNC(=O)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Lys(tfa)-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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